3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety linked to a cyclohexa-2,4-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydrazinylquinoline with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of 2-hydrazinylquinoline through the reduction of 2-nitroquinoline, followed by its condensation with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinylidene group can form covalent bonds with enzyme active sites, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-quinolone
- 2-Hydroxy-4-methylquinoline
- 3-Hydroxy-4-methylquinoline
Uniqueness
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its dual functional groups (quinoline and hydrazinylidene) which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
864223-24-5 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methyl-6-(quinolin-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-13(15(21)9-14(10)20)18-19-16-7-6-11-4-2-3-5-12(11)17-16/h2-9,20-21H,1H3 |
InChI Key |
KJAFARLSQFFTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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